Cyclopropyl-(2-m-tolyloxyethyl)amine

Synthetic Chemistry Process Chemistry MAO Inhibitor SAR

Cyclopropyl-(2-m-tolyloxyethyl)amine (IUPAC: N-[2-(3-methylphenoxy)ethyl]cyclopropanamine, CAS not assigned, MW 191.27 g/mol, formula C12H17NO) is a secondary amine belonging to the N-(phenoxyethyl)cyclopropylamine class. It features an N-cyclopropyl group linked via an ethylene spacer to a meta-tolyl (3-methylphenoxy) ether.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B12111915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl-(2-m-tolyloxyethyl)amine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCCNC2CC2
InChIInChI=1S/C12H17NO/c1-10-3-2-4-12(9-10)14-8-7-13-11-5-6-11/h2-4,9,11,13H,5-8H2,1H3
InChIKeyLUVQDOPJNGGUDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropyl-(2-m-tolyloxyethyl)amine: Structural Identity, Physicochemical Profile, and Research Provenance


Cyclopropyl-(2-m-tolyloxyethyl)amine (IUPAC: N-[2-(3-methylphenoxy)ethyl]cyclopropanamine, CAS not assigned, MW 191.27 g/mol, formula C12H17NO) is a secondary amine belonging to the N-(phenoxyethyl)cyclopropylamine class [1]. It features an N-cyclopropyl group linked via an ethylene spacer to a meta-tolyl (3-methylphenoxy) ether. This compound was first disclosed as a synthetic intermediate and member of a broader series of cyclopropylamine derivatives in US patent US3235597A, where its precursor, 2-(m-tolyloxy)ethyl bromide (B.P. 72–82 °C at 0.2 mm Hg), was prepared from m-cresol [2]. The compound has been studied within a congeneric series of monoamine oxidase (MAO) inhibitors, with quantitative structure-activity relationship (QSAR) models developed for N-(substituted phenoxyethyl)-cyclopropylamines to predict MAO inhibitory potency (pIC50) from electronic, hydrophobic, and steric parameters [3]. Computed physicochemical properties include a predicted density of 1.0±0.1 g/cm³ and boiling point of 315.0±25.0 °C at 760 mmHg .

Why Generic Substitution Fails for Cyclopropyl-(2-m-tolyloxyethyl)amine: Substituent-Dependent Pharmacological Divergence in N-(Phenoxyethyl)cyclopropylamines


Within the N-(phenoxyethyl)cyclopropylamine series, simple substitution on the phenyl ring—position, electronic nature, and steric bulk—produces profound and quantifiable shifts in monoamine oxidase (MAO) inhibitory potency, as demonstrated by the Hammett and Hansch analyses published in 1968 [1]. The QSAR study by Li et al. confirmed that biological activity (pIC50) is highly sensitive to the substituent electronic effect (σ), hydrophobicity (π), and steric parameter (Es), with neural network models achieving prediction errors below 16% [2]. Consequently, the unsubstituted parent N-(2-phenoxyethyl)cyclopropanamine, the ortho-chloro analog (Lilly 51641, a known potent MAO-A/B inhibitor with in vivo dopa potentiation activity), and the meta-methyl compound (our target) are not interchangeable surrogates—each occupies a distinct coordinate in the σ/π/Es parameter space that governs target engagement [1][3]. Research procurement decisions predicated on class membership alone risk selecting a compound with substantially divergent MAO subtype selectivity and in vivo potency.

Quantitative Differentiation Evidence Guide for Cyclopropyl-(2-m-tolyloxyethyl)amine


Synthetic Accessibility and Intermediate Characterization: Ortho- vs. Meta-Tolyloxyethyl Bromide Precursors

The synthesis of Cyclopropyl-(2-m-tolyloxyethyl)amine proceeds via alkylation of cyclopropylamine with 2-(m-tolyloxy)ethyl bromide [1]. The boiling point of this key intermediate provides a quantitative metric distinguishing it from its ortho-isomer, which is relevant for procurement of the correct precursor and for assessing potential synthetic yield differences arising from steric effects. The meta-substituted bromide exhibits a boiling point of 72–82 °C at 0.2 mm Hg, compared to 77–81 °C at 0.5 mm Hg for the ortho-isomer [1]. For researchers intending to synthesize the final amine, this distinction is critical for verifying intermediate identity and purity.

Synthetic Chemistry Process Chemistry MAO Inhibitor SAR

In Silico MAO Inhibitory Potency Prediction: Meta-Methyl QSAR Model Parameterization

A validated QSAR model for N-(substituted phenoxyethyl)-cyclopropylamines has been developed using modified back-propagation neural networks [1]. The model takes as input the substituent constants σ (electronic), π (hydrophobicity), and Es (steric) for the phenyl ring substituent. For the meta-methyl substituent of the target compound, the relevant parameter values are: σ_m = -0.07, π_m = 0.56, and Es (CH₃) = -1.24 [2]. When entered into the published neural network model, these parameters yield a predicted pIC50 value distinct from those predicted for the ortho-methyl (σ_o- combined electronic/steric), para-methyl (σ_p = -0.17, π = 0.56), and unsubstituted (σ=0, π=0, Es=0) analogs. The model's reported relative error is less than 16% and correct classification rate is 94.4% [1].

Computational Chemistry QSAR MAO Inhibition

In Vitro MAO Inhibition Selectivity Profile: Class-Level Comparison of Representative Analogs

The most extensively characterized compound in the class—N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine (Lilly 51641)—has been shown to inhibit MAO-A and MAO-B with distinct kinetic parameters and to potentiate dopa effects in mice in vivo [1]. The meta-methyl substitution (target compound) introduces an electron-donating (+I) and modestly hydrophobic group, which—based on the Hammett correlation published by Fuller et al. [2]—is expected to shift the inhibitory profile relative to the ortho-chloro (electron-withdrawing, -I) and the unsubstituted parent. Although specific IC50 values for the meta-methyl compound are not reported in the open literature, the 1968 Fuller study established that MAO inhibition within this chemotype correlates with Hammett σ constants and partition coefficients (log P), providing a quantitative framework for rank-ordering analogs [2].

Monoamine Oxidase Enzyme Inhibition Neuropharmacology

Predicted Physicochemical Differentiation: Computed Boiling Point and Density vs. Closest Analogs

Computationally predicted physicochemical properties provide a baseline for differentiation in handling, storage, and formulation. For the target compound, ChemSpider predicts a boiling point of 315.0±25.0 °C (760 mmHg) and a density of 1.0±0.1 g/cm³ . In comparison, the unsubstituted parent N-(2-phenoxyethyl)cyclopropanamine (C11H15NO, MW 177.24) has a predicted boiling point of 291.9±0.0 °C and a density of 1.1±0.0 g/cm³ . The addition of a single methyl group (+14 Da) leads to an approximate 23 °C increase in predicted boiling point and a slight decrease in predicted density, consistent with increased molecular weight and van der Waals surface area. The ortho-chloro analog (C11H14ClNO, MW 211.69) is predicted to have further divergent properties due to the heavier halogen substituent.

Physicochemical Profiling ADME Prediction Chemical Handling

Validated Application Scenarios for Cyclopropyl-(2-m-tolyloxyethyl)amine Based on Existing Evidence


Positional Isomer SAR Probe for MAO Inhibitor Lead Optimization

The compound serves as a defined structural probe to test the effect of meta-substitution (weakly electron-donating, moderately lipophilic methyl) on MAO inhibition, directly complementing the well-characterized ortho-chloro analog (Lilly 51641). Researchers can systematically evaluate how shifting the substituent from ortho (with combined steric and electronic effects) to meta (predominantly hydrophobic with attenuated electronic effect) alters enzyme inhibition kinetics and subtype selectivity. The previously published Hammett/π correlation framework [1] provides a quantitative basis for integrating new experimental data into the existing SAR landscape.

Validation Substrate for the Published QSAR Neural Network Model

Because the meta-methyl compound's substituent constants (σ_m = -0.07, π_m = 0.56, Es = -1.24) place it at a distinct coordinate within the parameter space modeled by Li et al. [2], experimental determination of its MAO pIC50 would serve as an independent validation point for the neural network model. The model's reported error (<16%) and classification accuracy (94.4%) can be empirically tested by comparing predicted vs. observed pIC50, contributing to the refinement of in silico screening tools for this chemotype.

Synthetic Methodology Development for N-Cyclopropyl-β-aryloxyethylamines

The compound and its documented precursor, 2-(m-tolyloxy)ethyl bromide (B.P. 72–82 °C at 0.2 mm Hg, synthesized from m-cresol), provide a well-defined substrate pair for optimizing N-alkylation conditions of cyclopropylamine. Researchers developing new synthetic routes—such as zinc homoenolate trapping, reductive amination, or Ti-mediated coupling—can use this compound as a benchmark to compare reaction yields, regioselectivity, and scalability against other analogs including the unsubstituted and ortho-chloro variants [3].

Cyclopropylamine Metabolism and CYP450 Interaction Studies

Cyclopropylamine-containing compounds are known to undergo CYP450-mediated metabolism, sometimes leading to mechanism-based inactivation or reactive intermediate formation [4]. The meta-tolyloxyethyl substitution pattern offers a distinct metabolic liability profile compared to the ortho-chloro analog (which may undergo oxidative dechlorination) and the unsubstituted parent. This compound can therefore serve as a comparator substrate in metabolism studies designed to deconvolute the contributions of the cyclopropylamine warhead versus the aryl ether side chain to overall metabolic stability and CYP inhibition.

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